Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

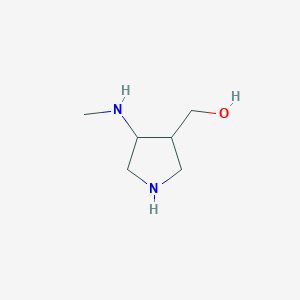

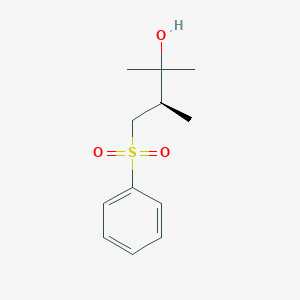

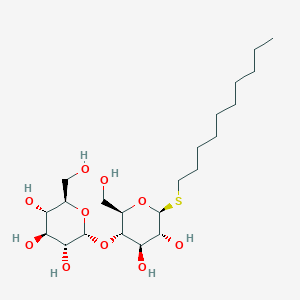

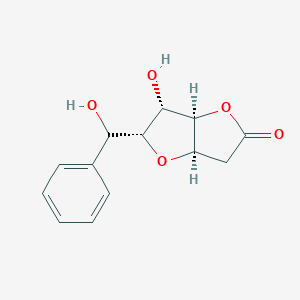

Decyl 4-O-alpha-D-glucopyranosyl-1-thio-beta-D-glucopyranoside (D4TG) is a glycoside that has recently been studied for its potential applications in scientific research and development. It is a monosaccharide derivative of glucosamine, a naturally occurring amino sugar found in the human body. D4TG is formed by the addition of a sulfur atom to the fourth carbon of the alpha-D-glucopyranosyl ring. It has been found to possess a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Applications De Recherche Scientifique

Detergent for Protein Purification

Decyl-beta-D-1-thiomaltopyranoside is used as a detergent for the purification of proteins . It helps in the extraction and solubilization of membrane-bound proteins in their native structure .

Protein Extraction

This compound is used in the extraction of proteins. It aids in the dissociation of protein aggregates, thereby increasing solubilization .

Protein Solubilization

Decyl-beta-D-1-thiomaltopyranoside is used for the solubilization of proteins. It helps in maintaining the native structure of proteins during the solubilization process .

Membrane Protein Research

This compound is particularly useful in membrane protein research. It aids in the study of the structure and function of membrane proteins .

Biochemical Research

Decyl-beta-D-1-thiomaltopyranoside is used in various biochemical research applications. It is used in studies involving protein-protein and protein-lipid interactions .

Dialysis

This compound is easily removed by dialysis, making it a useful tool in research processes that require the removal of detergents .

Mécanisme D'action

Target of Action

Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.

Mode of Action

The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.

Pharmacokinetics

It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.

Result of Action

The primary result of the action of Decyl-beta-D-1-thiomaltopyranoside is the increased solubilization of membrane-bound proteins

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNXXWNKQOETJ-HYLFJBCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438422 |

Source

|

| Record name | Decyl-beta-D-1-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside | |

CAS RN |

148565-56-4 |

Source

|

| Record name | Decyl-beta-D-1-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

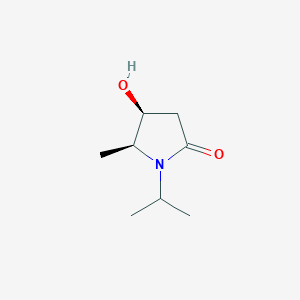

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)

![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)